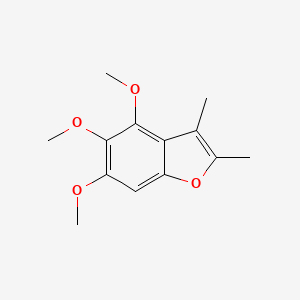

Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl-

Description

Overview of Benzofuran (B130515) Scaffold Significance in Organic Synthesis and Heterocyclic Chemistry

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, holds a position of considerable importance in the fields of organic synthesis and heterocyclic chemistry. nih.govmdpi.com First synthesized by Perkin in 1870, this structural motif is integral to a vast number of both naturally occurring and synthetic molecules that exhibit a wide array of biological activities. nih.govmdpi.com The inherent versatility of the benzofuran nucleus makes it a privileged scaffold in medicinal chemistry and drug discovery.

Benzofuran derivatives are known to possess a broad spectrum of pharmacological properties. sci-hub.se Many clinically approved drugs and biologically active compounds feature this core structure. nih.gov The significance of the benzofuran scaffold also extends to materials science, where derivatives have been utilized in the development of organic photovoltaics and field-effect transistors. nih.gov The persistent interest in this heterocyclic system continually drives chemists to devise novel and efficient synthetic methodologies to access new derivatives with unique substitution patterns. mdpi.com

Structural Features and Unique Characteristics of the Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl- Framework

The specific compound, Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl-, is a highly substituted derivative of the core benzofuran structure. Its framework is characterized by the presence of multiple substituents on both the benzene and furan rings, which imparts distinct electronic and steric properties to the molecule.

The key structural features are:

A Benzofuran Core : The foundational bicyclic system consisting of a fused benzene and furan ring.

Three Methoxy (B1213986) Groups : Positioned at the 4-, 5-, and 6-positions of the benzene ring. Methoxy groups are strong electron-donating groups due to the resonance effect of the oxygen lone pairs. The presence of three such groups in succession significantly increases the electron density of the aromatic ring, making it what is known as an "electron-rich" system.

This particular arrangement of substituents—a polysubstituted, electron-rich aromatic ring fused to a substituted furan ring—suggests a molecule with specific chemical reactivity. The high degree of substitution also introduces considerable steric hindrance around the benzofuran core, which would influence its interaction with other molecules and its conformational preferences.

Below is a data table summarizing the basic properties of this compound.

| Property | Value |

| IUPAC Name | 4,5,6-trimethoxy-2,3-dimethylbenzofuran |

| Molecular Formula | C₁₃H₁₆O₄ |

| Molecular Weight | 236.26 g/mol |

| Canonical SMILES | CC1=C(C2=C(O1)C(=C(C(=C2)OC)OC)OC)C |

Academic Research Perspectives on Highly Substituted Benzofuran Derivatives

The synthesis of highly substituted benzofurans, such as the title compound, represents a significant area of interest and challenge in contemporary organic chemistry. thieme-connect.comnih.gov Academic research is focused on developing novel synthetic routes that allow for precise control over the placement of multiple functional groups on the benzofuran scaffold. rsc.org The creation of such complex molecules is crucial because the substitution pattern dramatically influences the compound's biological activity and physical properties. nih.govsci-hub.se

Recent advancements have explored various strategies to construct these intricate structures, including:

Tandem Reactions : Methods like tandem Sonogashira coupling/cyclization reactions have been employed to rapidly prepare polysubstituted benzofuran derivatives. nih.gov

Substituent Migration : Innovative techniques involving charge-accelerated sigmatropic rearrangement have been developed, which allow for the synthesis of multiaryl-substituted and even fully substituted benzofurans through the migration of substituents on the aromatic ring. nih.govrsc.org This breakthrough provides access to previously hard-to-make benzofuran structures. tus.ac.jp

Metal-Catalyzed Cyclizations : A variety of metal catalysts, including those based on palladium, are used to facilitate the intramolecular cyclization of precursors to form the benzofuran ring system. mdpi.com

Dearomatization Strategies : Phenol (B47542) dearomatization followed by palladium-catalyzed domino reactions has been shown to be an effective method for assembling 3,4-difunctionalized benzofurans. thieme-connect.com

The driving force behind this research is the potential for these highly functionalized benzofurans to serve as novel therapeutic agents or advanced materials. rsc.orgtus.ac.jp The ability to synthesize a diverse library of these compounds is essential for screening and identifying molecules with desired properties, whether for pharmaceutical sciences or agrochemistry. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

831171-07-4 |

|---|---|

Molecular Formula |

C13H16O4 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

4,5,6-trimethoxy-2,3-dimethyl-1-benzofuran |

InChI |

InChI=1S/C13H16O4/c1-7-8(2)17-9-6-10(14-3)12(15-4)13(16-5)11(7)9/h6H,1-5H3 |

InChI Key |

ZWHKBUHBEKGHSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC(=C(C(=C12)OC)OC)OC)C |

Origin of Product |

United States |

Advanced Synthetic Strategies for Benzofuran, 4,5,6 Trimethoxy 2,3 Dimethyl and Analogous Systems

Retrosynthetic Analysis and Key Precursors for Multi-Substituted Benzofurans

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For a multi-substituted benzofuran (B130515) like 4,5,6-trimethoxy-2,3-dimethylbenzofuran, the most common disconnections involve the formation of the furan (B31954) ring onto a pre-existing, highly functionalized benzene (B151609) core.

A primary retrosynthetic approach involves the disconnection of the ether linkage (C-O bond) and the C2-C3 bond of the furan ring. This strategy identifies two main types of precursors:

Phenol-based precursors: This is the most prevalent strategy, starting with a substituted phenol (B47542). The furan ring is then constructed via cyclization. A key intermediate in this approach is an o-alkynylphenol or a derivative thereof. rsc.org

α-Aryloxyketone precursors: This route involves the intramolecular cyclization of an α-aryloxyketone, which can be assembled from a phenoxide and an α-haloketone. nih.gov

Based on these strategies, a plausible retrosynthetic pathway for Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl- would lead back to a highly substituted phenol, such as 3,4,5-trimethoxyphenol (B152058), and a four-carbon building block that can be elaborated to form the dimethyl-substituted furan ring. The table below outlines potential key precursors derived from this analysis.

| Precursor Type | Chemical Name | Role in Synthesis |

| Phenolic Precursor | 2-iodo-3,4,5-trimethoxyphenol | Starting material for Sonogashira coupling to introduce the alkyne side chain. |

| Alkyne Precursor | But-2-yne | Provides the 2,3-dimethyl substitution pattern on the furan ring. |

| α-Aryloxyketone Precursor | 1-((3,4,5-trimethoxyphenoxy)methyl)-1-propanone | Substrate for intramolecular Friedel-Crafts acylation or cyclodehydration. nih.gov |

| o-Alkynylphenyl Ether | 1-(But-2-yn-1-yloxy)-2,3,4-trimethoxybenzene | Substrate for base-catalyzed intramolecular cyclization. rsc.org |

Transition Metal-Catalyzed Annulation and Cyclization Approaches

Transition metal catalysis offers powerful and atom-economical methods for constructing the benzofuran nucleus, allowing for high efficiency and functional group tolerance. nih.govacs.org Catalysts based on palladium, ruthenium, and nickel are particularly significant in this context.

Palladium catalysis is widely employed for the synthesis of benzofurans. acs.org Common strategies include Sonogashira coupling followed by intramolecular cyclization, and intramolecular Heck reactions. nih.govacs.org

A typical palladium-catalyzed route involves the coupling of an o-iodophenol with a terminal alkyne (Sonogashira coupling), which, upon intramolecular cyclization, yields the benzofuran derivative. acs.org Alternatively, palladium catalysts can facilitate the direct C-H functionalization of phenols with alkynes, followed by annulation, to construct the benzofuran ring. nih.gov Another powerful method is the palladium-catalyzed migratory cyclization of substrates like α-bromoalkene derivatives, which can be adapted for benzoheterocycle synthesis. nih.gov These cascade reactions enable the rapid assembly of complex polycyclic systems. rsc.org

| Palladium-Catalyzed Reaction | Description | Potential Application for Target Compound |

| Sonogashira Coupling/Cyclization | A two-step, one-pot reaction where an o-halophenol is coupled with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring. acs.org | Reaction of 2-iodo-3,4,5-trimethoxyphenol with propyne, followed by methylation and cyclization. |

| Intramolecular Heck Reaction | Cyclization of an o-alkenylphenyl ether, where a C-C bond is formed between the alkene and the aromatic ring. nih.gov | Cyclization of a precursor derived from 3,4,5-trimethoxyphenol and an appropriate alkenyl halide. |

| C-H Functionalization/Annulation | Direct coupling of a phenol with an alkyne, where the palladium catalyst activates a C-H bond on the phenol for subsequent reaction and ring formation. nih.gov | Direct reaction of 3,4,5-trimethoxyphenol with but-2-yne under palladium catalysis. |

| Migratory Cyclization | Cyclization of specifically designed α-bromoalkene derivatives tethered to a phenolic oxygen. nih.gov | Synthesis of a complex precursor followed by a cascade cyclization to form the target benzofuran. |

Ruthenium catalysts are highly effective for cycloisomerization reactions, particularly of aromatic alkynols, providing a direct route to benzofurans. thieme-connect.comorganic-chemistry.org These reactions proceed through the formation of ruthenium vinylidene intermediates. thieme-connect.com Additionally, ruthenium-catalyzed C-H activation offers an atom-economical pathway where phenols can react directly with alkynes or diols to form the benzofuran ring through C-H alkenylation and subsequent annulation. nih.govorganic-chemistry.org

The cycloisomerization of aromatic homo- and bis-homopropargylic alcohols is a notable strategy, allowing for regioselective 5-endo or 6-endo cyclizations depending on the substrate structure. organic-chemistry.org For the synthesis of 2,3-disubstituted benzofurans, the cycloisomerization between an aryl enol ether and a silylalkyne under ruthenium hydride catalysis presents another viable route. acs.org

| Ruthenium-Catalyzed Reaction | Description | Potential Application for Target Compound |

| Cycloisomerization of Alkynols | Intramolecular cyclization of an aromatic alcohol containing an alkyne moiety, often proceeding via a ruthenium vinylidene intermediate. thieme-connect.com | A precursor like 1-(2-hydroxy-3,4,5-trimethoxyphenyl)but-2-yn-1-ol could undergo cycloisomerization. |

| Dehydrative C-H Alkenylation/Annulation | Reaction of a phenol with a diol, where the ruthenium catalyst facilitates C-H activation on the phenol and subsequent cyclization with the diol, releasing water as the only byproduct. organic-chemistry.org | Reaction of 3,4,5-trimethoxyphenol with butane-2,3-diol. |

| Cycloisomerization of Aryl Enol Ethers | Ruthenium hydride-catalyzed reaction between an aryl enol ether and a silylalkyne to yield 2,3-disubstituted benzofurans. acs.org | A custom-synthesized aryl enol ether derived from 3,4,5-trimethoxyphenol could be reacted with a silyl-substituted butyne derivative. |

Nickel catalysts have emerged as a cost-effective and efficient alternative for synthesizing benzofuran derivatives. nih.govthieme.de A key strategy involves the nickel-catalyzed intramolecular nucleophilic addition of aryl halides to ketones. thieme.de This method is versatile, tolerating a range of electron-donating and electron-withdrawing groups on the aromatic rings. thieme.de While often used for C-O bond cleavage in ring-opening reactions of benzofurans, nickel catalysis can also be harnessed for their construction. acs.orgchinesechemsoc.org The reductive coupling of aryl halides with alkynes is another potential nickel-mediated route.

| Nickel-Mediated Reaction | Description | Potential Application for Target Compound |

| Intramolecular Nucleophilic Addition | Nickel-catalyzed cyclization of an o-halophenyl ketone derivative to form the benzofuran ring. thieme.de | Cyclization of a precursor like 1-(2-chloro-3,4,5-trimethoxyphenyl)-2-butanone. |

| Reductive Coupling | Nickel-catalyzed coupling of an o-halophenol with an activated alkyne or alkene under reductive conditions. | Reaction between 2-chloro-3,4,5-trimethoxyphenol and but-2-yne in the presence of a nickel catalyst and a reducing agent. |

Organocatalytic and Metal-Free Synthetic Methodologies

While transition metals are powerful, metal-free synthetic routes are gaining traction due to their reduced cost and environmental impact. rsc.org These methods often rely on organocatalysis or strong bases to promote the key cyclization steps. rsc.orgrsc.org

Base-mediated or base-promoted intramolecular cyclization is a straightforward and effective metal-free method for synthesizing benzofurans. nih.govresearchgate.net This approach typically involves the cyclization of an o-alkynylphenol or an o-alkynylphenyl ether. rsc.orgnih.gov The base deprotonates the phenolic hydroxyl group, and the resulting phenoxide acts as a nucleophile, attacking the alkyne in an intramolecular fashion to form the furan ring. nih.gov Strong organic bases, such as phosphazene superbases, have been shown to be particularly effective catalysts for this transformation, allowing the reaction to proceed under mild conditions. rsc.org

| Base | Solvent | Typical Conditions | Reference |

| Potassium tert-butoxide | Dimethylformamide (DMF) | Elevated temperature | nih.gov |

| Cesium Carbonate (Cs₂CO₃) | Dimethylformamide (DMF) | 60 °C | nih.gov |

| Phosphazene P4-tBu | Dimethyl sulfoxide (B87167) (DMSO) | 30 °C | rsc.org |

| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Varies | nih.gov |

Hypervalent Iodine Reagent-Mediated Oxidative Cyclizations

Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis, offering mild and often metal-free conditions for a variety of oxidative transformations. nih.gov Their application in the synthesis of benzofurans typically involves the intramolecular oxidative cyclization of suitable precursors, such as o-hydroxystilbenes or related alkenylphenols. organic-chemistry.org This approach is noted for being simple, economical, and environmentally friendly compared to some transition-metal-catalyzed reactions. organic-chemistry.orgorganic-chemistry.org

The most commonly employed reagent for this transformation is (diacetoxyiodo)benzene (B116549) (PIDA), which can be used in either stoichiometric or catalytic amounts. organic-chemistry.orgorganic-chemistry.org When used catalytically, a co-oxidant like m-chloroperbenzoic acid (m-CPBA) is required to regenerate the active iodine(III) species. organic-chemistry.org The proposed mechanism involves the activation of the alkene double bond by the hypervalent iodine reagent, forming an iodonium (B1229267) intermediate. This is followed by an intramolecular nucleophilic attack from the phenolic oxygen, leading to cyclization. Subsequent elimination and reductive elimination of the iodine species yield the final benzofuran product. organic-chemistry.org

Studies have shown that this method is tolerant of a wide range of functional groups on the aromatic rings of the starting materials. organic-chemistry.org The presence of electron-donating groups on the aromatic substituents of the precursors has been found to enhance the yields of the desired benzofuran products. organic-chemistry.org While much of the existing research focuses on the synthesis of 2-arylbenzofurans from o-hydroxystilbenes, the principles are applicable to the synthesis of 2,3-dialkyl substituted systems like Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl-. The key would be the synthesis of a suitable precursor, such as a 2-(1,2-dimethylprop-1-en-1-yl)-3,4,5-trimethoxyphenol.

The table below summarizes the conditions and outcomes for the synthesis of various benzofuran derivatives using this methodology, illustrating its general applicability.

| Starting Material (o-Hydroxystilbene Derivative) | Iodine Reagent/Oxidant | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| (E)-2-Styrylphenol | PhI(OAc)₂ (Stoichiometric) | CH₃CN | 12 | RT | 77 | organic-chemistry.org |

| (E)-4-Methoxy-2-styrylphenol | PhI(OAc)₂ (Stoichiometric) | CH₃CN | 12 | RT | 85 | organic-chemistry.org |

| (E)-4-Chloro-2-styrylphenol | PhI(OAc)₂ (Stoichiometric) | CH₃CN | 12 | RT | 72 | organic-chemistry.org |

| (E)-2-(4-Methoxystyryl)phenol | PhI(OAc)₂ (10 mol%) / m-CPBA | CH₃CN | 2 | RT | 89 | organic-chemistry.org |

| (E)-2-(4-Nitrostyryl)phenol | PhI(OAc)₂ (10 mol%) / m-CPBA | CH₃CN | 3 | RT | 67 | organic-chemistry.org |

Regioselective Introduction of Methoxy (B1213986) and Alkyl Substituents

Achieving the specific polysubstitution pattern of Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl-, requires exceptional control over the regioselectivity of the synthetic route. The final arrangement of substituents is fundamentally dictated by the structure of the starting materials and the reaction mechanism.

The synthesis of highly substituted benzofurans often begins with a correspondingly substituted phenol. To achieve the 4,5,6-trimethoxy substitution on the benzene ring, a logical starting point would be a 3,4,5-trimethoxyphenol derivative. Subsequent reactions must then selectively build the furan ring at the correct position. Classical methods, such as the intramolecular Friedel–Crafts-type condensation of an α-phenoxycarbonyl compound, exemplify the challenges of regiochemical control. nsf.gov In substrates where two ortho positions are available for cyclization, mixtures of regioisomers are common unless one position is sterically hindered or electronically favored. nsf.gov

More advanced strategies offer greater control. For instance, a one-step synthesis of benzofurans from phenols and α-haloketones can exhibit high levels of regioselectivity. The precise outcome depends on the catalyst and conditions employed, which can direct either C-alkylation or O-alkylation of the starting phenol.

Another powerful approach involves cycloaddition reactions. A method using 3-hydroxy-2-pyrones and substituted nitroalkenes allows for the preparation of benzofuranones with programmable substitution at any position, which can then be converted to the corresponding benzofurans. nih.gov This strategy relies on a highly regioselective Diels-Alder reaction where the electronic polarization of the coupling partners dictates the orientation of the substituents with high fidelity. nsf.gov For the target molecule, this would entail designing a pyrone and a nitroalkene that, upon reaction, yield a phenol intermediate with the correct substitution pattern for subsequent cyclization into the desired 4,5,6-trimethoxy-2,3-dimethylbenzofuran skeleton.

The following table illustrates how the choice of precursors can dictate the regiochemical outcome in benzofuran synthesis.

| Phenol Precursor | Furan Ring Precursor | Method | Key Feature | Resulting Substitution Pattern | Reference |

| 4-Methylphenol | 2-Chloro-1-phenylethanone | Base-catalyzed cyclization | O-alkylation followed by cyclization | 2-Phenyl-5-methylbenzofuran | N/A |

| 2,6-Disubstituted phenols | Alkynyl sulfoxides | organic-chemistry.orgorganic-chemistry.org-Sigmatropic rearrangement | Charge-accelerated rearrangement and substituent migration | Highly substituted benzofurans | N/A |

| 3-Hydroxy-2-pyrones | Nitroalkenes with ester groups | Diels-Alder cascade | High regioselectivity from polarized diene/dienophile | Programmable substitution | nsf.govnih.gov |

| o-Iodophenols | Terminal alkynes | Tandem Sonogashira coupling/cyclization | Palladium-catalyzed C-C bond formation followed by intramolecular cyclization | Polysubstituted benzofurans | nih.gov |

Exploration of Novel Reaction Conditions and Green Chemistry Principles in Benzofuran Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of new synthetic routes for benzofurans. nih.gov These efforts focus on improving efficiency, reducing waste, minimizing the use of hazardous materials, and employing renewable resources and catalytic methods.

One major area of advancement is the use of catalysis to replace stoichiometric reagents. Transition-metal catalysis, particularly with palladium and copper, has been extensively used for constructing the benzofuran core. acs.org For example, the tandem Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization, provides a rapid and efficient route to polysubstituted benzofurans. nih.gov These catalytic systems often operate under mild conditions with high atom economy.

The choice of solvent is another key aspect of green chemistry. Traditional syntheses often rely on volatile and toxic organic solvents. Modern approaches explore more environmentally benign alternatives. One innovative strategy involves the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol, which are biodegradable, have low toxicity, and can be recycled. mdpi.com Microwave-assisted synthesis has also been shown to be an effective green technique, dramatically reducing reaction times and often improving yields compared to conventional heating methods. researchgate.net

The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, further enhances the green credentials of a synthetic route by reducing the need for intermediate purification steps, thereby saving time, solvents, and energy. researchgate.net The application of these principles is critical for the sustainable production of complex molecules like Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl-.

The table below provides a comparison between traditional and greener synthetic approaches for benzofuran synthesis.

| Feature | Traditional Approach | Green Chemistry Approach | Advantage of Green Approach |

| Catalysis | Often uses stoichiometric reagents (e.g., strong acids/bases) | Employs catalysts (e.g., Pd, Cu, Ni) in small amounts | Higher efficiency, less waste, reusability of catalyst. acs.org |

| Solvents | Volatile organic compounds (VOCs) like DMF, Toluene | Water, deep eutectic solvents (DES), or solvent-free conditions | Reduced toxicity, lower environmental impact, improved safety. mdpi.com |

| Energy | Conventional heating (reflux), often for long durations | Microwave irradiation, ultrasonic irradiation | Drastically reduced reaction times, lower energy consumption. organic-chemistry.orgresearchgate.net |

| Process | Multi-step synthesis with isolation of intermediates | One-pot or tandem/cascade reactions | Increased efficiency, reduced solvent use for workup/purification. researchgate.net |

Sophisticated Spectroscopic Characterization and Elucidation of Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of Benzofuran (B130515), 4,5,6-trimethoxy-2,3-dimethyl-. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals is achievable, confirming the substitution pattern of the benzofuran core.

The ¹H NMR spectrum provides the initial overview of the proton environments within the molecule. For Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl-, the spectrum is characterized by a series of sharp singlet signals, indicating a lack of proton-proton spin coupling between adjacent atoms. This pattern is consistent with the proposed structure where the single aromatic proton, the three methoxy (B1213986) groups, and the two methyl groups are all chemically isolated from other protons. The downfield region contains a single singlet corresponding to the C7 aromatic proton, while the aliphatic region features distinct singlets for the two methyl groups on the furan (B31954) ring and the three methoxy groups on the benzene (B151609) ring.

Predicted ¹H NMR Spectral Data for Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl-

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.85 | Singlet | 1H | H-7 |

| ~3.95 | Singlet | 3H | C6-OCH₃ |

| ~3.90 | Singlet | 3H | C5-OCH₃ |

| ~3.85 | Singlet | 3H | C4-OCH₃ |

| ~2.30 | Singlet | 3H | C2-CH₃ |

| ~2.15 | Singlet | 3H | C3-CH₃ |

Predicted ¹³C NMR Spectral Data for Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl-

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~150-155 | C-4, C-5, C-6, C-7a |

| ~145-150 | C-2 |

| ~115-120 | C-3a |

| ~110-115 | C-3 |

| ~95-100 | C-7 |

| ~60-62 | C4, C5, C6-OCH₃ |

| ~12-15 | C2-CH₃ |

| ~9-11 | C3-CH₃ |

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity and spatial relationships. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For the title compound, a COSY spectrum would be expected to show no cross-peaks, confirming that all proton-containing groups are isolated from one another, which is a key feature of the proposed structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com This technique is invaluable for assigning carbon signals definitively. For instance, it would show a cross-peak between the aromatic proton signal (~6.85 ppm) and the C-7 carbon signal (~95-100 ppm), and similarly connect each methoxy and methyl proton signal to its corresponding carbon atom. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular skeleton. sdsu.edu Key expected correlations would include:

The H-7 proton showing correlations to carbons C-5, C-6, and the ring-junction carbon C-3a.

The protons of the C-4 methoxy group correlating with the C-4 carbon.

The protons of the C-2 methyl group showing correlations to carbons C-2 and C-3 of the furan ring.

The protons of the C-3 methyl group showing correlations to carbons C-2, C-3, and the ring-junction carbon C-3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is critical for confirming the substitution pattern. Expected spatial correlations (NOEs) would include:

A cross-peak between the H-7 aromatic proton and the protons of the C-6 methoxy group.

A cross-peak between the protons of the C-4 methoxy group and the C-3 methyl group.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Delineation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. mdpi.comamazonaws.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl-. For the molecular formula C₁₃H₁₆O₄, the expected exact mass would be calculated and compared to the experimental value. A match within a narrow tolerance (typically <5 ppm) confirms the molecular formula and rules out other potential formulas with the same nominal mass. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a mixture and then identifies them at a molecular level. phcog.com For a synthesized sample of Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl-, GC-MS serves two primary purposes. First, the gas chromatogram provides an assessment of the compound's purity by showing a single major peak, with the retention time indicating its volatility. mdpi.com Second, the mass spectrometer detector provides the mass spectrum of the compound as it elutes from the column, confirming its identity. The fragmentation pattern observed in the electron ionization (EI) mass spectrum can offer structural clues, such as the characteristic loss of a methyl radical (M-15) from a methoxy or methyl group, or the loss of formaldehyde (B43269) (M-30) from a methoxy substituent. researchgate.net

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. mdpi.comhuji.ac.il The IR spectrum of Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl- would display characteristic absorption bands that confirm the presence of its key structural features.

Key vibrational modes expected in the IR spectrum include:

Aromatic C-H Stretching: A weak to medium band appearing above 3000 cm⁻¹.

Aliphatic C-H Stretching: Medium to strong bands in the 2850-2960 cm⁻¹ region, corresponding to the methyl and methoxy groups.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity in the 1450-1620 cm⁻¹ region, characteristic of the benzene and furan rings.

C-O Stretching (Aryl-Alkyl Ether): One of the most prominent features, appearing as a strong, characteristic band in the 1200-1275 cm⁻¹ region (asymmetric stretch) and another in the 1000-1075 cm⁻¹ region (symmetric stretch). mdpi.com

Characteristic IR Absorption Bands for Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic |

| ~2960-2850 | C-H Stretch | Aliphatic (CH₃) |

| ~1610, ~1580, ~1470 | C=C Stretch | Aromatic Ring |

| ~1260 | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether |

| ~1050 | C-O Stretch (Symmetric) | Aryl-Alkyl Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Chromophore Characterization

No published studies containing the UV-Vis absorption spectrum for Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl- were identified. This type of analysis would be crucial for understanding the electronic transitions within the molecule. The benzofuran core, substituted with electron-donating methoxy and methyl groups, would be expected to exhibit characteristic absorption bands in the UV region. The position (λmax) and intensity (molar absorptivity, ε) of these bands would provide insight into the π-π* and n-π* transitions of the aromatic and heterocyclic ring systems, defining its chromophoric properties. However, without experimental data, a detailed analysis is not possible.

Advanced Computational and Theoretical Chemistry Insights

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Benzofuran (B130515), 4,5,6-trimethoxy-2,3-dimethyl-, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in determining its optimized ground state geometry. These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. The presence of three methoxy (B1213986) groups and two methyl groups on the benzofuran core is expected to induce some steric strain, which would be reflected in the optimized geometry. For instance, the methoxy groups may orient themselves out of the plane of the benzofuran ring to minimize steric hindrance. researchgate.net

The electronic structure of the molecule is significantly influenced by its substituents. The electron-donating nature of the methoxy and methyl groups would increase the electron density of the benzofuran ring system. DFT calculations can quantify this effect by mapping the electron density distribution and calculating atomic charges.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

For Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl-, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring and the oxygen atoms of the methoxy groups, reflecting their electron-donating character. The LUMO, on the other hand, would likely be distributed over the aromatic system. The presence of multiple electron-donating groups is anticipated to raise the energy of the HOMO and, to a lesser extent, the LUMO, resulting in a relatively small HOMO-LUMO energy gap. A smaller energy gap suggests that the molecule would be more reactive and possess potential for applications in materials science and medicinal chemistry. physchemres.org

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Substituted Benzofuran Derivatives (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-carbaldehyde | -5.58 | -2.23 | 3.35 |

| 2-phenylbenzofuran derivative (Compound 4 with two -CF3 groups) | - | - | 4.46 |

| 2-phenylbenzofuran derivative (Compound 2 with p-chlorophenyl) | - | - | 4.62 |

| 2-phenylbenzofuran derivative (Compound 3 with p-methoxyphenyl) | - | - | 4.64 |

Note: The data in this table is derived from studies on analogous compounds and is intended to provide a comparative perspective. mdpi.comresearchgate.net The exact values for Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl- would require specific calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. deeporigin.com The MEP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl-, the MEP surface would likely show regions of high negative potential around the oxygen atoms of the furan (B31954) ring and the methoxy groups, making these sites prone to interaction with electrophiles. researchgate.net The hydrogen atoms of the methyl and methoxy groups would exhibit positive potential. The aromatic ring itself would display a gradient of electrostatic potential, influenced by the interplay of the fused furan ring and the various substituents. Understanding the MEP is crucial for predicting intermolecular interactions, such as hydrogen bonding, and for designing potential synthetic pathways. wolfram.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.orgwisc.edu It allows for the investigation of charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals.

In Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl-, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the oxygen atoms (in the furan ring and methoxy groups) into the antibonding orbitals of the aromatic system. researchgate.net This delocalization contributes to the stability of the molecule and influences its reactivity. The analysis would also quantify the hybridization of the carbon and oxygen atoms, providing insights into the nature of the chemical bonds. For instance, the interaction between the lone pair orbitals of the methoxy oxygen atoms and the antibonding orbitals of the adjacent C-C bonds (n -> σ* interaction) would be a key feature identified by NBO analysis. researchgate.net

Conformational Analysis and Dynamics via Molecular Mechanics and Quantum Chemical Methods

The presence of three methoxy groups on the benzofuran ring introduces the possibility of multiple conformers due to rotation around the C-O bonds. Conformational analysis is essential to identify the most stable conformer(s) and to understand the molecule's flexibility. This can be achieved through a combination of molecular mechanics and quantum chemical methods. researchgate.net

A potential energy surface scan, performed by systematically rotating the dihedral angles of the methoxy groups, would reveal the energy minima corresponding to stable conformers and the energy barriers between them. mdpi.com DFT calculations would then be used to optimize the geometries and calculate the relative energies of these conformers. It is plausible that the most stable conformation would involve a staggered arrangement of the methoxy groups to minimize steric repulsion. researchgate.net The interplay between steric effects and electronic interactions (such as hyperconjugation) would ultimately determine the preferred conformation.

Computational Prediction and Refinement of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool in structural elucidation. frontiersin.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach, coupled with DFT, can provide accurate predictions of chemical shifts. rsc.org For Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl-, the predicted chemical shifts would be influenced by the electron-donating effects of the methoxy and methyl groups, which would generally lead to upfield shifts for the aromatic protons and carbons. The specific rotational conformation of the methoxy groups can also have a discernible effect on the ¹³C NMR chemical shifts of the methoxy carbons themselves. researchgate.net Online tools and specialized software can also be used for NMR prediction. nmrdb.org

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks in an infrared (IR) spectrum. For the target molecule, characteristic vibrational modes would include C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the furan and methoxy groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.org The calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl-, the UV-Vis spectrum is expected to show absorptions in the ultraviolet region, corresponding to π -> π* transitions within the benzofuran chromophore. The electron-donating substituents would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzofuran.

Theoretical Studies of Reaction Pathways and Transition States

Computational chemistry can be employed to study the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. globethesis.com For Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl-, theoretical studies could elucidate the pathways of its synthesis or its subsequent reactions.

For example, the synthesis of substituted benzofurans often involves cyclization reactions. acs.org DFT calculations could be used to model the reaction mechanism, identify the transition state structures, and determine the activation barriers for different proposed pathways. This information is invaluable for optimizing reaction conditions and understanding the factors that control the regioselectivity and stereoselectivity of the synthesis. researchgate.net Similarly, the reactivity of the synthesized molecule towards various reagents could be investigated theoretically, providing insights into its potential chemical transformations.

Mechanistic Investigations in Organic Reactions Leading to Benzofuran, 4,5,6 Trimethoxy 2,3 Dimethyl

Detailed Reaction Mechanisms for Key Synthetic Steps

The formation of the 2,3-disubstituted benzofuran (B130515) scaffold typically involves the construction of the furan (B31954) ring onto a pre-existing benzene (B151609) core, primarily through intramolecular cyclization. While specific studies on 4,5,6-trimethoxy-2,3-dimethylbenzofuran are not extensively documented, its synthesis can be understood through well-established mechanisms for analogous structures.

Acid-Catalyzed Cyclization of α-Aryloxy Ketones: A prevalent method for benzofuran synthesis is the acid-catalyzed cyclodehydration of α-aryloxy ketones. For the target molecule, this would involve a precursor like 1-(2-hydroxy-3,4,5-trimethoxyphenyl)butan-2-one or a related α-(trimethoxyphenoxy) ketone. The mechanism, often promoted by Brønsted or Lewis acids, begins with the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This is followed by an intramolecular electrophilic attack of the activated carbonyl group on the electron-rich trimethoxy-substituted aromatic ring. wuxiapptec.com Subsequent dehydration of the resulting cyclic hemiacetal intermediate leads to the formation of the aromatic benzofuran ring. The high electron density of the trimethoxy-substituted phenol (B47542) ring facilitates the crucial C-C bond-forming cyclization step.

Transition Metal-Catalyzed Annulation: Palladium-, copper-, and rhodium-catalyzed reactions are powerful tools for benzofuran synthesis. nih.govorganic-chemistry.org A plausible palladium-catalyzed route could involve the Sonogashira coupling of an o-iodophenol derivative with 2-butyne, followed by an intramolecular cyclization. organic-chemistry.org The mechanism for the cyclization step typically involves the coordination of the palladium catalyst to the alkyne, followed by intramolecular oxypalladation by the phenolic oxygen. Subsequent reductive elimination regenerates the catalyst and yields the benzofuran product. Another approach is the direct C-H activation/functionalization of a trimethoxyphenol derivative, coupling it with an alkyne like 2-butyne. researchgate.netnih.gov

Radical Cyclization: Innovative methods involving radical cascades have also been developed. nih.govnih.gov For instance, a single-electron transfer (SET) to a suitable precursor, such as a 2-iodo aryl allenyl ether, can initiate a radical cyclization cascade to form the furan ring. nih.govnih.gov This approach offers a transition-metal-free alternative for constructing complex benzofurans.

Identification and Characterization of Reactive Intermediates

The identification of transient species is key to confirming a proposed reaction mechanism. In the synthesis of benzofurans, several types of reactive intermediates have been postulated and, in some cases, characterized.

Oxonium and Carbenium Ions: In acid-catalyzed cyclizations, the initial protonation of the carbonyl or acetal (B89532) precursor generates an oxonium ion intermediate. wuxiapptec.com Subsequent elimination of a leaving group (e.g., water or methanol) can lead to a stabilized carbenium ion, which then undergoes electrophilic attack on the aromatic ring. The stability of these charged intermediates is crucial for the reaction's success and regiochemical outcome. Computational studies have been used to analyze the properties of these oxonium ions to predict regioselectivity. wuxiapptec.com

Organometallic Intermediates: Metal-catalyzed reactions proceed through a series of organometallic intermediates.

Palladacycles: In palladium-catalyzed C-H activation pathways, an initial coordination of the palladium catalyst to a directing group on the phenol substrate is followed by C-H activation to form a palladacycle intermediate. This species then reacts with the coupling partner (e.g., an alkyne) to continue the catalytic cycle. nih.gov

Vinyl-Metal Species: In reactions involving alkynes, intermediates such as copper acetylides or vinyl-palladium species are common. For example, in a Sonogashira coupling followed by cyclization, the initially formed alkynyl-palladium complex undergoes intramolecular attack by the phenol to form a vinyl-palladium species, which then proceeds to the final product. nih.gov

Rhodacyclic Intermediates: Rhodium(III)-catalyzed C-H activation involves the formation of a five-membered rhodacyclic intermediate. nih.gov This intermediate is generated by the coordination of a directing group to the Rh(III) center, followed by a concerted metalation-deprotonation step. nih.govmdpi.com

Radical Intermediates: In radical-mediated syntheses, vinyl or aryl radical intermediates are generated. For example, the reaction initiated by a single-electron-donor with a 2-iodophenyl allenyl ether substrate produces a radical intermediate that undergoes rapid cyclization and subsequent coupling to form the final product. nih.gov

Kinetic and Thermodynamic Aspects of Benzofuran Formation Reactions

The efficiency and selectivity of benzofuran synthesis are governed by kinetic and thermodynamic factors. The formation of the five-membered furan ring via intramolecular cyclization is generally a thermodynamically favorable process.

In acid-catalyzed reactions, the rate-determining step is often the electrophilic aromatic substitution (the C-C bond formation). The presence of three electron-donating methoxy (B1213986) groups on the benzene ring of the precursor for 4,5,6-trimethoxy-2,3-dimethylbenzofuran would significantly lower the activation energy for this step, thereby increasing the reaction rate compared to unsubstituted analogues. Computational studies on similar systems have been used to calculate reaction energy profiles, comparing the activation barriers for cyclization at different positions to predict regioselectivity. wuxiapptec.com

For transition-metal-catalyzed reactions, the rate-limiting step can vary depending on the specific catalytic cycle. It could be the oxidative addition, C-H bond activation, migratory insertion, or reductive elimination. nih.gov For instance, in many chelation-assisted C-H alkylation reactions, the reductive elimination step is rate-limiting. nih.gov The choice of ligands on the metal center can dramatically influence the kinetics by stabilizing key intermediates or transition states.

Elucidation of Catalytic Cycles and Active Species in Metal- and Organocatalysis

Understanding the complete catalytic cycle is essential for optimizing reaction conditions and catalyst design.

Metal-Catalysis:

Palladium: A typical Pd(0)/Pd(II) cycle for a Sonogashira coupling/cyclization starts with the oxidative addition of an aryl halide (e.g., an iodophenol derivative) to a Pd(0) species. This is followed by transmetalation with a copper acetylide (formed from 2-butyne), and subsequent reductive elimination to form an o-alkynylphenol. The second part of the process involves intramolecular oxypalladation and reductive elimination to yield the benzofuran and regenerate the Pd(0) catalyst. nih.govorganic-chemistry.org

Rhodium: Rh(III)-catalyzed C-H activation cycles are prominent for their efficiency. nih.govnih.gov A common cycle begins with the C-H activation of a substrate like an N-phenoxyacetamide by a [Cp*Rh(III)] catalyst to form a rhodacyclic intermediate. This intermediate then coordinates with an alkyne, followed by migratory insertion of the alkyne into the Rh-C bond. Subsequent reductive elimination releases the product and a Rh(I) species, which is then re-oxidized to Rh(III) by an oxidant (e.g., Cu(OAc)₂) to complete the cycle. researchgate.netmdpi.com

| Catalyst System | Key Steps in Catalytic Cycle | Active Species |

| Pd(OAc)₂ / Ligand | Oxidative Addition, Migratory Insertion, Reductive Elimination | Pd(0), Pd(II) complexes |

| [CpRhCl₂]₂ / AgSbF₆ | C-H Activation, Alkyne Insertion, Reductive Elimination, Re-oxidation | [CpRh(III)] cation |

| CuI / Base | Formation of Copper Acetylide, Nucleophilic Attack, Cyclization | Cu(I) species |

Organocatalysis: While metal catalysts are common, organocatalytic methods provide a valuable alternative. For instance, strong bases like potassium t-butoxide can promote the intramolecular cyclization of o-bromobenzylketones in a transition-metal-free approach. researchgate.net The base facilitates the formation of an enolate, which then undergoes intramolecular nucleophilic aromatic substitution to displace the bromide and form the benzofuran ring. Acid catalysts, such as acetic acid or Lewis acids, can be used to promote cyclization through the activation of carbonyl groups or the generation of reactive quinone methide intermediates. nih.govrsc.org

Stereochemical Control and Diastereoselectivity in Multi-substituted Benzofuran Synthesis

While the target molecule, 4,5,6-trimethoxy-2,3-dimethylbenzofuran, is achiral, the principles of stereocontrol are paramount when synthesizing related benzofuran derivatives, particularly 2,3-dihydrobenzofurans, which possess stereocenters at the C2 and C3 positions. The spatial arrangement of substituents in these chiral analogues is critical for their biological activity.

The synthesis of 2,3-disubstituted dihydrobenzofurans often involves cyclization reactions where the relative stereochemistry of the two new stereocenters is established. Diastereoselectivity is typically controlled by thermodynamic or kinetic factors. In many cyclization reactions, the formation of the trans diastereomer is favored as it minimizes steric interactions between the substituents at the C2 and C3 positions.

For example, in palladium-catalyzed annulations, the stereochemical outcome can be influenced by the geometry of the organopalladium intermediates and the pathway of reductive elimination. The choice of ligands can play a crucial role in influencing the steric environment around the metal center, thereby directing the stereoselectivity of the reaction. Similarly, in radical cyclizations, the stereochemistry is often determined in the ring-closing step, where the radical intermediate adopts a preferred conformation to minimize steric strain.

Recent advances have focused on enantioselective synthesis, employing chiral catalysts to control the absolute stereochemistry. Although not directly applicable to the achiral target compound, these methods highlight the sophisticated level of control achievable in modern benzofuran synthesis.

Structure Activity Relationship Sar and Molecular Design Principles for Benzofuran, 4,5,6 Trimethoxy 2,3 Dimethyl Analogues

Impact of Methoxy (B1213986) and Alkyl Substituents on Molecular Recognition and Ligand-Receptor Interactions

The presence and positioning of methoxy (–OCH₃) and alkyl (e.g., –CH₃) groups on the benzofuran (B130515) scaffold are critical determinants of a molecule's interaction with biological targets. researchgate.net These substituents influence the electronic and steric properties of the molecule, which in turn affects its binding affinity and selectivity for specific receptors.

Methoxy Groups: The trimethoxy substitution at the 4, 5, and 6-positions of the benzene (B151609) ring significantly increases the electron density of this part of the molecule. Methoxy groups are known to be hydrogen bond acceptors and can also participate in other non-covalent interactions, such as van der Waals forces. nih.gov The specific arrangement of these groups can create a distinct electronic and steric profile that may be crucial for fitting into a receptor's binding pocket. For instance, in a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, the methoxy group was found to be a key feature in their neuroprotective and antioxidant activities. researchgate.net

Alkyl Groups: The 2,3-dimethyl substitution on the furan (B31954) ring also plays a significant role in the molecule's interaction with receptors. Alkyl groups are hydrophobic and contribute to the lipophilicity of the compound. This can enhance binding to hydrophobic pockets within a receptor. The methyl groups at the C2 and C3 positions also provide steric bulk, which can influence the orientation of the molecule within the binding site and may contribute to selectivity for a particular receptor subtype. nih.gov For example, in a study of 2-aminobenzofuran derivatives as P-glycoprotein inhibitors, the nature and position of alkyl substituents were found to be important for their activity. researchgate.net

The interplay between the electron-donating methoxy groups and the hydrophobic alkyl groups creates a unique molecular landscape that dictates how the molecule recognizes and interacts with its biological target. The specific substitution pattern of 4,5,6-trimethoxy-2,3-dimethylbenzofuran suggests a molecule with a defined conformation and electronic distribution, which are key to its ligand-receptor interactions.

Systematic Structural Modifications and Their Influence on Molecular Properties

Systematic structural modifications of the benzofuran scaffold are a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties. mdpi.com Introducing or altering substituents at various positions of the benzofuran core can lead to new derivatives with enhanced therapeutic value. nih.gov

Common modifications to the benzofuran ring system and their effects are summarized in the table below:

| Modification Type | Position(s) | Effect on Molecular Properties |

| Halogenation (F, Cl, Br) | Benzene or Furan Ring | Can increase lipophilicity and membrane permeability. May form halogen bonds, enhancing binding affinity. nih.gov |

| Hydroxylation (-OH) | Benzene Ring | Introduces hydrogen bond donor/acceptor capabilities, potentially increasing aqueous solubility and altering receptor interactions. |

| Alkoxy Group Variation | Benzene Ring | Altering the length or branching of alkoxy chains can modulate lipophilicity and steric interactions. |

| Phenyl Group Addition | C2 or C3 Position | Can introduce additional sites for interaction and modification, often leading to changes in receptor affinity and selectivity. nih.gov |

| Heterocyclic Ring Fusion | Various | Can create novel scaffolds with distinct biological activities and improved pharmacokinetic profiles. |

For example, the introduction of a halogen atom to the benzofuran ring has been shown to significantly increase anticancer activities, likely due to the formation of halogen bonds which improve binding affinity. nih.gov Similarly, the addition of a phenyl group at the C2 position can lead to compounds with high affinity for melatonin (B1676174) receptors. nih.gov These examples underscore the principle that even minor structural changes can have a profound impact on the molecular properties and biological activity of benzofuran derivatives.

Computational Approaches to Predict and Understand Structure-Activity Correlations (e.g., QSAR, Molecular Docking Studies)

Computational methods are invaluable tools in modern drug discovery for predicting and rationalizing the structure-activity relationships of novel compounds. Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are two such approaches that have been successfully applied to benzofuran derivatives. researchgate.netnih.gov

QSAR: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzofuran derivatives, 2D and 3D-QSAR studies have been employed to identify the key structural features that govern their activity. researchgate.netresearchgate.net These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. For instance, a 3D-QSAR study on dibenzofuran (B1670420) derivatives as PTP-MEG2 inhibitors revealed that aromatic, hydrophobic, and hydrogen bond acceptor features were crucial for their inhibitory activity. nih.gov

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique provides insights into the specific interactions between the ligand and the amino acid residues of the receptor's binding site. acs.orgresearchgate.net For benzofuran derivatives, docking studies have been used to elucidate their binding modes with various targets, including enzymes and receptors. asianpubs.org For example, molecular docking of benzofuran-1,2,3-triazole hybrids into the EGFR active site helped to understand their binding interactions and identify them as potential inhibitors. nih.gov

These computational approaches, often used in tandem, provide a powerful platform for understanding the SAR of benzofuran analogues and for the rational design of new, more potent, and selective compounds.

Design Principles for Developing Benzofuran Scaffolds with Tuned Molecular Functionality

The development of benzofuran scaffolds with tailored molecular functionality is guided by several key design principles. These principles leverage the understanding of SAR to create novel compounds with desired therapeutic properties.

One primary strategy is molecular hybridization , which involves combining the benzofuran core with other pharmacologically active moieties. researchgate.net This approach can lead to hybrid compounds with dual or synergistic activities. For example, hybrids of benzofuran and N-aryl piperazine (B1678402) have been synthesized and shown to possess both anti-inflammatory and anticancer activities. nih.gov

Another important principle is the strategic placement of substituents to optimize interactions with the target receptor. As discussed in section 6.1, the nature and position of substituents like methoxy and alkyl groups are critical. The design process often involves exploring a range of substituents at different positions on the benzofuran ring to identify the optimal combination for a specific biological target. jst.go.jp

Furthermore, the concept of a privileged scaffold is relevant to benzofuran. A privileged scaffold is a molecular framework that is able to bind to multiple receptor types. The benzofuran core is considered a privileged scaffold due to the wide range of biological activities exhibited by its derivatives. nih.gov This versatility makes it an attractive starting point for the design of new therapeutic agents.

The table below summarizes some design strategies for benzofuran scaffolds:

| Design Strategy | Description | Example Application |

| Molecular Hybridization | Combining the benzofuran core with other pharmacophores. | Benzofuran-piperazine hybrids with dual anti-inflammatory and anticancer activity. nih.gov |

| Substituent Modification | Systematic alteration of substituents on the benzofuran ring. | Introduction of halogens to enhance anticancer potency. nih.gov |

| Scaffold Hopping | Replacing a part of an existing drug with a benzofuran scaffold to improve properties. | Using benzofuran as a core for novel enzyme inhibitors. nih.gov |

By applying these design principles, medicinal chemists can rationally develop novel benzofuran derivatives with fine-tuned molecular functionality for a wide array of therapeutic targets.

Exploration of Bioisosteric Replacements and Their Effects on Molecular Behavior

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.comnih.gov This approach is highly relevant to the optimization of benzofuran-based compounds.

A bioisostere is a molecule that results from the exchange of an atom or a group of atoms with an alternative, broadly similar atom or group. cambridgemedchemconsulting.com The goal is to create a new molecule with similar biological properties to the parent compound. researchgate.net Bioisosteric replacements can be either classical (involving atoms or groups of similar size and electronic configuration) or non-classical (involving structurally distinct groups that produce a similar biological effect).

In the context of benzofuran analogues, various bioisosteric replacements could be envisioned to modulate their molecular behavior. For example:

Replacement of Methoxy Groups: A methoxy group could be replaced by other small, electron-donating groups such as a hydroxyl group, an amino group, or even a fluorine atom. cambridgemedchemconsulting.com While a fluorine atom is not a classical bioisostere for a methoxy group, it is often used as a replacement to block metabolic oxidation and can alter the electronic properties of the aromatic ring.

Replacement of Methyl Groups: The methyl groups could be replaced by other small alkyl groups (e.g., ethyl) or by bioisosteres such as a trifluoromethyl group (CF₃) to increase lipophilicity and metabolic stability.

Ring System Bioisosteres: The benzofuran core itself could be replaced by other bicyclic heteroaromatic systems such as benzothiophene (B83047) or indole. This type of "scaffold hopping" can lead to compounds with novel intellectual property and potentially improved drug-like properties. u-strasbg.fr

The effects of such bioisosteric replacements on molecular behavior can be profound. They can alter a compound's solubility, lipophilicity, metabolic stability, and receptor binding affinity. For instance, replacing a metabolically labile group with a more stable bioisostere can increase the compound's half-life in the body. The strategic application of bioisosteric replacement is, therefore, a key tool in the optimization of lead compounds based on the benzofuran scaffold.

Future Perspectives and Emerging Research Avenues for 4,5,6 Trimethoxy 2,3 Dimethylbenzofuran Chemistry

Development of Sustainable and Atom-Economical Synthetic Methodologies

A primary focus in modern organic synthesis is the development of processes that are not only efficient but also environmentally benign. This involves minimizing waste, reducing energy consumption, and utilizing safer reagents. For the synthesis of polysubstituted benzofurans, moving beyond traditional multi-step methods is a key objective. nih.gov Atom-economical reactions, such as metal-free [3+2] annulations of phenols with propargylic alcohols, represent a promising strategy for constructing the benzofuran (B130515) core with high efficiency. nih.gov

Flow Chemistry Applications in Benzofuran Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. A practical flow chemical synthesis of benzofurans has been reported, involving sequential steps like a base-promoted nitroaldol condensation followed by a Nef reaction. researchgate.net This approach allows for the generation of target benzofurans in satisfactory yields under controlled conditions. researchgate.net The application of such telescoped flow synthesis could be instrumental for the efficient production of 4,5,6-trimethoxy-2,3-dimethylbenzofuran, minimizing manual handling and reaction time.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Yield | Variable, often moderate | Often higher and more consistent |

| Safety | Higher risk with exothermic reactions and hazardous intermediates | Improved safety due to small reaction volumes and better temperature control |

| Scalability | Challenging, requires process re-optimization | Simpler, by running the system for a longer duration |

Green Solvents and Renewable Feedstocks

The principles of green chemistry encourage the use of solvents that are less toxic and environmentally harmful. Research into benzofuran synthesis has demonstrated the use of eco-friendly deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, in one-pot reactions catalyzed by copper iodide. nih.govacs.org Furthermore, the use of renewable feedstocks derived from biomass is a critical aspect of sustainable chemistry. For instance, chitin, the second most abundant biomass, can be converted into N-acetylglucosamine, which can then be dehydrated to produce nitrogen-containing furan (B31954) derivatives. rsc.org Future research could explore pathways to synthesize the phenolic or furanic precursors of 4,5,6-trimethoxy-2,3-dimethylbenzofuran from such renewable sources, significantly reducing the carbon footprint of its synthesis. rsc.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Platforms for planned synthesis and reaction prediction are becoming integral tools for organic chemists. By training on vast datasets of known reactions, these tools can suggest novel and efficient synthetic routes, validate proposed steps, and even predict reaction yields. nih.gov This technology could be applied to design an optimal, high-yield synthesis for 4,5,6-trimethoxy-2,3-dimethylbenzofuran, potentially uncovering non-intuitive pathways and minimizing the need for extensive empirical optimization. nih.gov

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols. Advanced spectroscopic techniques that allow for in situ monitoring provide real-time data on the concentration of reactants, intermediates, and products. The use of sensors to monitor variables such as temperature, color, and pressure within a reaction generates a wealth of data that can be used to build more accurate kinetic and mechanistic models. chemai.io For the synthesis of 4,5,6-trimethoxy-2,3-dimethylbenzofuran, employing techniques like FT-IR, Raman, and NMR spectroscopy in real-time could elucidate complex reaction pathways, identify transient intermediates, and help to precisely control reaction conditions to maximize yield and purity. researchgate.net This data is also invaluable for training the machine learning models mentioned previously, creating a feedback loop between experimental work and predictive algorithms. chemai.io

Expanding the Scope of Computational Chemistry for Complex Benzofuran Systems

Computational chemistry and molecular modeling are powerful tools for investigating the structural and electronic properties of molecules and predicting their behavior. southampton.ac.uk For complex benzofuran systems, methods like Density Functional Theory (DFT) can be used to calculate molecular geometries, reaction energies, and spectroscopic properties, providing insights that complement experimental findings. Molecular docking studies, for example, can predict the binding affinity of benzofuran derivatives to biological targets like enzymes, which is crucial for drug discovery applications. nih.gov As computational power increases, these simulations can be applied to larger and more complex systems, aiding in the rational design of novel benzofuran-based compounds with specific desired properties and helping to understand the mechanisms of their formation and reactivity. southampton.ac.uknih.gov

Interdisciplinary Research at the Interface of Organic Chemistry, Theoretical Chemistry, and Materials Science

The unique structural and electronic properties of benzofuran derivatives make them attractive candidates for applications in materials science. nih.gov Benzothieno[3,2-b]benzofuran (BTBF) and its derivatives, for example, have been investigated as promising organic small molecules for thermoelectric composites when combined with single-walled carbon nanotubes. mdpi.com The π-conjugated structure and high charge carrier mobility of such systems are key to their performance. mdpi.com

Future research on 4,5,6-trimethoxy-2,3-dimethylbenzofuran could explore its potential in organic electronics, such as in the construction of field-effect transistors or other photoelectronic devices. nih.govacs.org This would require a highly interdisciplinary approach, combining the expertise of synthetic organic chemists to produce the molecule, theoretical chemists to model its electronic properties, and materials scientists to fabricate and test devices. Such collaborations are essential for translating the potential of a complex molecule into functional, real-world applications. eurekalert.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.